molecular formula C17H23N3O7S B558082 Boc-Cys(Acm)-ONp CAS No. 58651-76-6

Boc-Cys(Acm)-ONp

Cat. No. B558082
CAS RN: 58651-76-6
M. Wt: 413.4 g/mol
InChI Key: YMMVJNPHWLDKCQ-AWEZNQCLSA-N
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Description

Boc-Cys(Acm)-ONp is a cystine derivative used in various chemical synthesis and peptide chemistry . It has a molecular weight of 292.35 g/mol .


Synthesis Analysis

The synthesis of Boc-Cys(Acm)-ONp involves protecting group chemistry for the cysteine thiol group . This has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed . This facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Molecular Structure Analysis

The linear formula of Boc-Cys(Acm)-ONp is CH3CONHCH2SCH2CH(COOH)NHCOOC(CH3)3 . The molecular weight is 292.35 .


Chemical Reactions Analysis

The concept of protecting, and subsequently deprotecting, functional groups is of paramount importance in synthetic chemistry . Protecting group strategies in particular feature extensively in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .


Physical And Chemical Properties Analysis

Boc-Cys(Acm)-ONp is a white powder . It has an optical activity of [α]20/D −36.5±1.5°, c = 1% in H2O . Its melting point is 111-114 °C .

Scientific Research Applications

“Boc-Cys(Acm)-ONp” is a derivative of the amino acid cysteine, which is often used in peptide and protein science . The “Boc” and “Acm” are protecting groups used to prevent unwanted reactions at the amino and thiol groups of cysteine during peptide synthesis .

  • Peptide and Protein Science

    • “Boc-Cys(Acm)-ONp” is used in the synthesis of peptides and proteins . The protecting groups “Boc” and “Acm” allow for selective reactions during the synthesis process .
    • The method involves loading the amino acid onto a functionalised polystyrene resin, followed by sequential deprotections of the N-terminal protecting group and amide coupling reactions .
    • This method facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Drug Delivery Applications

    • “Boc-Cys(Acm)-ONp” has been used in the creation of core-cross-linked thermosensitive polymeric micelles for drug delivery applications .
    • The method involves the use of native chemical ligation (NCL) as a selective cross-linking method .
    • The results of this application are not specified in the source .

Safety And Hazards

Boc-Cys(Acm)-ONp should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Boc-Cys(Acm)-ONp research involve the development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

properties

IUPAC Name

(4-nitrophenyl) (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O7S/c1-11(21)18-10-28-9-14(19-16(23)27-17(2,3)4)15(22)26-13-7-5-12(6-8-13)20(24)25/h5-8,14H,9-10H2,1-4H3,(H,18,21)(H,19,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMVJNPHWLDKCQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Cys(Acm)-ONp

CAS RN

58651-76-6
Record name S-[(Acetylamino)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-cysteine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58651-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-nitrophenyl S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Roy, D Gazis, R Shakman… - International Journal of …, 1982 - Wiley Online Library
[5‐β‐Malamidic acid] oxytocin was synthesized to study the importance of the hydrogen bond between the C=O of Tyr 2 and the peptide N‐H of Asn 5 for the stabilization of a …
Number of citations: 11 onlinelibrary.wiley.com
LA Fonina, MI Baldin, MA Efremov… - Russian Journal of …, 2001 - Springer
Peptide Leu-Val-Cys-Tyr-Pro-Gln, identical to the bone marrow peptide MP-3, and its Val 3 and Ser 3 analogs, lacking SH group, were synthesized by conventional methods of peptide …
Number of citations: 6 link.springer.com
UMA ROY, D GAZIS, GDAL PAN… - … Journal of Peptide …, 1983 - Wiley Online Library
In an attempt to see whether the C=O and the NH 2 of CONH 2 of asparagine 5 glycinamide 9 are both essential for biological activity, [5‐β‐cyanoalanine] oxytocin and [9‐α‐…
Number of citations: 10 onlinelibrary.wiley.com
ZD Bespalova, BL Pekelis, VI Deigin… - Collection of …, 1990 - cccc.uochb.cas.cz
Scheme is described for the synthesis of 19- and 21-member peptides which constitute a part of the domain (sequence 584-609) from the conservative region of the transmembrane …
Number of citations: 4 cccc.uochb.cas.cz
MV Ovchinnikov, ZD Bespalova… - Collection of …, 1989 - cccc.uochb.cas.cz
Peptides, corresponding to the C-terminal sequence in atriopeptins, have been synthesized using classical methods of peptide synthesis in solution and chracterized by various …
Number of citations: 3 cccc.uochb.cas.cz
MV Ovchinnikov, ZD Bespalova… - Collection of …, 1989 - cccc.uochb.cas.cz
Peptides, corresponding to the N-terminal sequence in atriopeptins, were synthesized by classical methods of peptide chemistry in solution. The obtained peptides were characterized …
Number of citations: 4 cccc.uochb.cas.cz
МВ Овчинников, ЖД Беспалова - Биоорганическая химия, 1995 - rjbc.ru
Классическими методами пептидной химии в растворе осуществлен синтез этиламида циклического дисульфида пептидного антигена ВИЧ-2, соответствующего …
Number of citations: 7 www.rjbc.ru
РЭ Арутюнов, АА Афанасьев, АБ Брускин… - 2012 - elibrary.ru
Изобретение относится к химико-фармацевтической промышленности и касается создания радиофармацевтических препаратов (РФП) на основе пептидных аналогов …
Number of citations: 0 elibrary.ru
ИВ Ревеико, ИФ Сепетов, ОЛ Исакова… - БИООРГАНИЧЕСКАЯ …, 1988 - rjbc.ru
В 1981 г. было показано [1], что введение экстрактов из предсердия крыс экспериментальным животным вызывает увеличение экскреции ионов натрия и воды. Открытие в …
Number of citations: 0 www.rjbc.ru
МИ Титов - БИООРГАНИЧЕСКАЯ ХИМИЯ, 1988 - rjbc.ru
Синтез перечисленных соединений был осуществлен следующим образом. Пептидная последовательность (на примере соединения (XX)) разбивалась на фрагменты 1—6, 7…
Number of citations: 0 www.rjbc.ru

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